molecular formula C17H26BrNO B10976767 2-bromo-N,N-dipentylbenzamide

2-bromo-N,N-dipentylbenzamide

Cat. No.: B10976767
M. Wt: 340.3 g/mol
InChI Key: AUFVDCNNCCSQES-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dipentylbenzamide is an organic compound with the molecular formula C17H26BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and two pentyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dipentylbenzamide typically involves the bromination of N,N-dipentylbenzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dipentylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,N-dipentylbenzamide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: N,N-dipentylbenzamide.

Scientific Research Applications

2-Bromo-N,N-dipentylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for medical applications.

    Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dipentylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pentyl groups may contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethylbenzamide: A similar compound with two methyl groups instead of pentyl groups. It has different physical and chemical properties due to the shorter alkyl chains.

    2-Bromo-N,N-diethylbenzamide: Another analog with ethyl groups. It exhibits different reactivity and applications compared to the dipentyl derivative.

Uniqueness

2-Bromo-N,N-dipentylbenzamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and biological activity. The presence of the bromine atom at the second position of the benzene ring also imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26BrNO

Molecular Weight

340.3 g/mol

IUPAC Name

2-bromo-N,N-dipentylbenzamide

InChI

InChI=1S/C17H26BrNO/c1-3-5-9-13-19(14-10-6-4-2)17(20)15-11-7-8-12-16(15)18/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3

InChI Key

AUFVDCNNCCSQES-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)C1=CC=CC=C1Br

Origin of Product

United States

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